molecular formula C10H7F2N3O B152382 (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide CAS No. 378236-67-0

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide

Cat. No.: B152382
CAS No.: 378236-67-0
M. Wt: 223.18 g/mol
InChI Key: ILOVAIMDRIXGIU-NKWVEPMBSA-N
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Description

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is a stereospecific cyclopropane derivative featuring a 3,4-difluorophenyl substituent and a reactive azide functional group. This compound is synthesized from its carboxylic acid precursor, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (C₁₀H₈F₂O₂, MW 198.166), via aminolysis and subsequent Huffman rearrangement, as described in . Key physical properties of the precursor include a density of 1.4 g/cm³, boiling point of 308.1°C, and crystalline morphology . The azide derivative serves as a critical intermediate in synthesizing Ticagrelor, a platelet aggregation inhibitor, highlighting its pharmaceutical relevance .

Properties

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOVAIMDRIXGIU-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Chaykovsky Reaction with Dimethylsulfoxonium Methylide

The most widely cited approach involves reacting (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate with dimethylsulfoxonium methylide in dimethyl sulfoxide (DMSO) under basic conditions. This method, described in patents, achieves a diastereomeric excess of 91.8% for the trans-(1R,2R) configuration. Critical parameters include:

  • Temperature : 40–50°C

  • Base : Sodium hydroxide (NaOH) or sodium hydride (NaH)

  • Additives : Sodium iodide (NaI) to enhance reaction kinetics.

The reaction proceeds via a [2+1] cycloaddition mechanism, where the methylide attacks the α,β-unsaturated ester to form the strained cyclopropane ring. Menthol-based ester auxiliaries facilitate diastereomeric separation through crystallization.

Phosphonate-Based Cyclopropanation

An alternative route employs triethyl phosphonoacetate and (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol in toluene with potassium tert-butoxide. This method, detailed in, yields the cyclopropane carboxylate ester with 87% efficiency. Key steps include:

  • Claisen-Schmidt condensation between the phosphonate and aldehyde-derived alcohol.

  • Ring closure at 30–50°C for 30 hours.
    This pathway avoids DMSO but requires stringent temperature control to prevent epimerization.

Synthesis of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid

The carboxylic acid precursor is generated via hydrolysis of the cyclopropane ester. Two hydrolysis methods are prevalent:

Alkaline Hydrolysis in Ethanol

Patents describe saponification using 45% aqueous NaOH in ethanol at 46°C for 2.5 hours, followed by acidification with HCl to pH 2. This method achieves near-quantitative conversion but requires solvent distillation to remove menthol byproducts.

Methanol-Water Hydrolysis

A milder approach uses methanol-water mixtures with NaOH at 65°C for 1.5 hours, as reported in. This method simplifies workup by eliminating azeotropic drying but may compromise yield (87%) due to partial ester recovery.

Preparation of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Chloride

The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Thionyl Chloride Method

Reaction conditions from specify:

  • Molar ratio : 1:1.2 (acid:SOCl₂)

  • Solvent : Toluene

  • Catalyst : Pyridine (0.1 equiv) to scavenge HCl

  • Temperature : Reflux (110°C) for 3 hours
    This method achieves >95% conversion, with residual SOCl₂ removed via distillation.

Oxalyl Chloride Variation

Patent substitutes SOCl₂ with oxalyl chloride in dichloromethane at 0°C, minimizing side reactions. While safer, this method necessitates rigorous moisture control and yields 89–92% acyl chloride.

Azide Formation via Nucleophilic Substitution

The final step involves substituting the acyl chloride’s chloride with an azide group. Two protocols are industrially validated:

Phase-Transfer Catalyzed Azidation

A biphasic system (toluene-water) with sodium azide (NaN₃) and tetrabutylammonium bromide (TBAB) achieves 94% yield at 25°C in 2 hours. TBAB facilitates NaN₃ dissolution in the organic phase, accelerating substitution.

Homogeneous Azidation in Acetonitrile

Using NaN₃ in anhydrous acetonitrile at 50°C for 4 hours avoids phase-transfer catalysts but requires extensive drying and yields 85–88%.

Comparative Analysis of Methodologies

ParameterCorey-ChaykovskyPhosphonate
Cyclopropanation Yield91.8% de87%
Reaction Time6–8 hours30 hours
SafetyModerate (NaH)High (KOtBu)
ScalabilityIndustrialLab-scale
Azidation MethodPhase-TransferHomogeneous
Yield94%88%
Catalyst Load0.05 equiv TBABNone
Solvent Recovery85% toluene78% acetonitrile

Critical Process Considerations

Enantiomeric Control

Chiral resolution using (1R,2S,5R)-menthol esters ensures >90% enantiomeric excess (ee) in the cyclopropane intermediate. Subsequent crystallization with (R)-(−)-mandelic acid further enriches ee to 99.5% in the final amine product, though this step precedes azide formation.

Hazard Mitigation

  • Sodium Azide Handling : Patents recommend in situ azide generation to minimize storage risks.

  • Solvent Selection : Toluene replaces dichloromethane in later methods to reduce toxicity .

Chemical Reactions Analysis

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H8F2N3O
  • Molecular Weight : 228.19 g/mol
  • CAS Number : 220352-36-3

The compound features a cyclopropane structure substituted with a difluorophenyl group and an azide functional group, which contributes to its reactivity and potential utility in various chemical transformations.

Pharmaceutical Applications

  • Synthesis of P2Y12 Receptor Antagonists
    • (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl azide is utilized as an intermediate in the synthesis of AZD6140, an orally active reversible P2Y12 receptor antagonist. This receptor plays a critical role in platelet activation and aggregation, making it a target for antiplatelet therapies in cardiovascular diseases .
  • Potential Anticancer Activity
    • Preliminary studies suggest that compounds containing the cyclopropanecarbonyl moiety exhibit anticancer properties. The azide group can facilitate further modifications leading to more potent derivatives that may inhibit cancer cell proliferation .
  • Development of Novel Antibiotics
    • The unique structural features of this compound may allow it to serve as a scaffold for the design of new antibiotics. Its ability to participate in click chemistry reactions can lead to the formation of diverse libraries of compounds for screening against bacterial targets .

Case Study 1: Synthesis of AZD6140

A significant amount of research has focused on the synthesis pathways involving this compound. The compound serves as a key intermediate in the production of AZD6140. The synthesis process typically involves:

  • Formation of the cyclopropane ring.
  • Introduction of the difluorophenyl group.
  • Conversion to the azide form through nucleophilic substitution reactions.

This synthetic route has been optimized for yield and purity, demonstrating efficient scalability for pharmaceutical applications.

Case Study 2: Anticancer Screening

Research conducted by various institutions has explored the anticancer properties of derivatives synthesized from this compound. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. These findings suggest potential for further development into therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
P2Y12 Receptor AntagonistsIntermediate for AZD6140 synthesisEffective in inhibiting platelet aggregation
Anticancer ActivityPotential scaffold for anticancer drugsSelective cytotoxicity observed in vitro
Antibiotic DevelopmentBase for novel antibiotic compoundsFacilitates click chemistry for diverse compound libraries

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide involves its interaction with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Molecular Formula Key Functional Groups Primary Use/Application
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide C₁₁H₈F₂N₃O Cyclopropane, difluorophenyl, azide Pharmaceutical intermediate
Albaconazole (CAS-187949-02-6) C₂₀H₁₆ClF₂N₅O₂ Quinazolinone, triazole, difluorophenyl Antifungal agent
Cyclanilide C₁₁H₉Cl₂NO₂ Cyclopropane, dichlorophenyl, amide Plant growth regulator (pesticide)
Ethyl(fluorophenyl)(piperidin-2-yl)acetate C₁₆H₂₂FNO₂ Piperidine, ester, fluorophenyl Unspecified (structural analogue)

Key Observations:

  • Cyclopropane Ring : Present in both the target compound and cyclanilide (), this rigid structure enhances metabolic stability and influences receptor binding .
  • Halogenated Aryl Groups : The difluorophenyl group in the target compound and Albaconazole contrasts with cyclanilide’s dichlorophenyl group. Fluorine’s electronegativity improves lipid solubility and bioavailability compared to chlorine .
  • Functional Groups : The azide group in the target compound is distinct from Albaconazole’s triazole or cyclanilide’s amide, directing their respective reactivities and applications .

Stereochemical Considerations

The (1R,2R) configuration is critical for bioactivity, as seen in Albaconazole’s antifungal efficacy () and the Ticagrelor intermediate’s stereospecific synthesis (). Enantiomeric impurities in cyclopropane derivatives can drastically alter pharmacological profiles, underscoring the need for precise stereochemical control .

Physicochemical and Stability Profiles

  • Thermal Stability : The high boiling point (308°C) and low vapor pressure (0.0 mmHg at 25°C) of the carboxylic acid precursor indicate robustness under synthetic conditions.
  • Reactivity : The azide group’s instability under heat or light necessitates inert storage conditions, contrasting with cyclanilide’s amide stability .

Biological Activity

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl azide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H8F2N3O
  • Molecular Weight : 225.19 g/mol
  • CAS Number : 1006376-62-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its potential as an antiviral agent and its effects on various cellular processes. Key findings include:

  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against several viral strains by inhibiting viral replication mechanisms.
  • Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that are crucial for cell proliferation and survival, making it a candidate for cancer therapy.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

StudyObjectiveKey Findings
Study 1Antiviral efficacyDemonstrated significant reduction in viral load in treated cells compared to controls.
Study 2Kinase inhibitionShowed selective inhibition of AAK1 and GAK kinases with IC50 values in the low micromolar range.
Study 3NeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest moderate bioavailability with rapid clearance from systemic circulation. Toxicity assessments indicate a favorable safety profile at therapeutic doses.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves cyclopropane ring protons and substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₁H₉F₂N₃O: 261.07 g/mol).
  • X-ray Diffraction : Resolves absolute stereochemistry and crystal packing .

What are the stability considerations for handling this azide compound?

Q. Basic Research Focus

  • Thermal Sensitivity : Azides may decompose explosively under heat or shock. Store at 2–8°C in inert atmospheres (argon/nitrogen) .
  • Light Sensitivity : Protect from UV exposure to prevent photolytic decomposition.
  • Compatibility : Avoid contact with transition metals (e.g., Cu, Fe) to prevent unintended catalysis .

How can this compound be utilized in click chemistry applications?

Advanced Research Focus
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. Key considerations:

  • Reaction Conditions : Use Cu(I) catalysts (e.g., TBTA ligands) in aqueous/organic solvents at 25–50°C.
  • Substrate Design : Pair with terminal alkynes (e.g., propargyl-modified biomolecules) to form stable triazole linkages .

How can researchers identify and mitigate synthetic impurities?

Q. Advanced Research Focus

  • Impurity Profiling : LC-MS or GC-MS detects byproducts like urea derivatives (e.g., cyclopropyl urea impurities from incomplete azide formation) .
  • Process Optimization : Adjust reaction stoichiometry (e.g., excess NaN₃) or purification methods (e.g., column chromatography with silica gel) to reduce impurities .

What computational methods support reactivity prediction for this compound?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states of cyclopropanation or azide decomposition pathways using software like Gaussian or ORCA.
  • Molecular Dynamics : Simulate stability in solvents (e.g., DMSO, THF) to optimize reaction conditions .

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